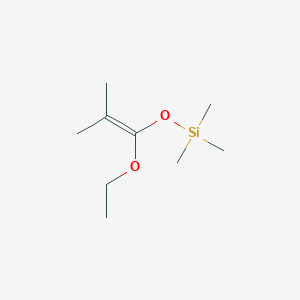

1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethoxy-2-methylprop-1-enoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALADLYHTLGGECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450036 | |

| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31469-16-6 | |

| Record name | [(1-Ethoxy-2-methyl-1-propen-1-yl)oxy]trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31469-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a versatile silyl enol ether intermediate in organic synthesis. The document details a standard laboratory-scale synthesis protocol and outlines the expected analytical data for compound verification.

Core Concepts and Synthesis

This compound, also known as the silyl enol ether of ethyl isobutyrate, is a key reagent in various carbon-carbon bond-forming reactions, including aldol and Michael additions. Its synthesis is typically achieved through the enolization of ethyl isobutyrate followed by trapping of the resulting enolate with a silylating agent.

The most common and efficient method for this transformation involves the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of the ester. The subsequent introduction of a silyl halide, typically chlorotrimethylsilane (TMSCl), rapidly traps the enolate as the more stable silyl enol ether. The reaction is generally performed at low temperatures to ensure kinetic control and minimize side reactions.

Below is a logical workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the target compound.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl isobutyrate

-

Chlorotrimethylsilane (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Pentane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, a solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). To this solution, n-butyllithium (1.05 equivalents) is added dropwise while maintaining the temperature below -70 °C. The resulting mixture is stirred at this temperature for 30 minutes to form a solution of lithium diisopropylamide (LDA).

-

Enolization: A solution of ethyl isobutyrate (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.

-

Silylation: Chlorotrimethylsilane (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with pentane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to afford this compound as a colorless liquid.

Characterization Data

The following tables summarize the key physical, chemical, and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 31469-16-6[1][2] |

| Molecular Formula | C₉H₂₀O₂Si[1] |

| Molecular Weight | 188.34 g/mol [1] |

| Appearance | Colorless liquid |

| Purity | Typically >97% after distillation |

| Storage | Store at 4°C under an inert atmosphere, away from moisture. |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | Predicted δ (ppm): 3.65 (q, 2H, OCH₂CH₃), 1.60 (s, 3H, =C(CH₃)₂), 1.58 (s, 3H, =C(CH₃)₂), 1.25 (t, 3H, OCH₂CH₃), 0.20 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | Predicted δ (ppm): 145.2 (C=C-O), 85.5 (C=C-O), 63.8 (OCH₂CH₃), 20.5 (=C(CH₃)₂), 15.2 (OCH₂CH₃), 0.5 (Si(CH₃)₃) |

| FTIR (neat) | Predicted ν (cm⁻¹): 2980-2850 (C-H stretch), 1685 (C=C stretch), 1250 (Si-C stretch), 1150-1050 (C-O stretch), 840 (Si-O stretch) |

| Mass Spectrometry (EI) | Predicted m/z (%): 173 (M-CH₃, 100), 117 (M-Si(CH₃)₃, 40), 73 (Si(CH₃)₃, 80) |

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily serving as a nucleophile in various reactions.

Caption: Key synthetic applications of this compound.

One notable application is its reaction with aldehydes, such as 3-phenyl-propionaldehyde, in the presence of a Lewis acid to form β-hydroxy esters. For instance, the reaction with 3-phenyl-propionaldehyde in hexane at 0 °C can yield 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoic acid ethyl ester.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol, based on established methods for silyl enol ether synthesis, offers a reliable starting point for its preparation in a laboratory setting. The tabulated physical, chemical, and predicted spectroscopic data will aid researchers in the identification and quality control of this important synthetic intermediate. Its utility in forming new carbon-carbon bonds underscores its significance in modern organic synthesis and drug development. It is recommended that researchers validate the synthesis and confirm the structure of the final product using their own analytical instrumentation.

References

physical and chemical properties of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a key silyl enol ether in modern organic synthesis.

Core Properties and Identifiers

This compound, with the CAS Number 31469-16-6, is a specialized organic compound classified as a silyl enol ether, or more specifically, a ketene silyl acetal.[1][2] These compounds are versatile intermediates in organic synthesis, valued for their role as potent nucleophiles in carbon-carbon bond-forming reactions.[3]

| Identifier | Value |

| IUPAC Name | --INVALID-LINK--silane[2] |

| CAS Number | 31469-16-6[2][4][5] |

| Molecular Formula | C₉H₂₀O₂Si[2][4][5] |

| Molecular Weight | 188.34 g/mol [2][5] |

| SMILES | CCOC(=C(C)C)O--INVALID-LINK--(C)C[2][5] |

| InChI | InChI=1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3[2] |

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of the title compound. While specific experimental values for this exact ether are not widely published, data for analogous silyl enol ethers and related structures provide valuable context. For instance, the closely related 2-methyl-1-(trimethylsiloxy)-1-propene has a boiling point of 114-116 °C and a density of 0.785 g/mL at 25 °C.

| Property | Value | Notes |

| Appearance | Clear, colorless to pale yellow liquid. | Based on analogous compounds like 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene.[6] |

| Topological Polar Surface Area | 18.5 Ų[2] | A measure of the surface area occupied by polar atoms. |

| Rotatable Bond Count | 4[2][5] | Indicates molecular flexibility. |

| Hydrogen Bond Acceptor Count | 2[2][5] | The oxygen atoms can act as hydrogen bond acceptors. |

| Purity | Typically ≥97% | As supplied by commercial vendors.[5] |

| Storage | Store at 4°C, sealed, away from moisture.[5] | Silyl enol ethers are sensitive to hydrolysis.[1][7] |

Reactivity and Applications

Silyl enol ethers are stable, isolable, and mild nucleophiles that are crucial for forming new carbon-carbon bonds.[1][8] Their reactivity is typically unlocked by the presence of a Lewis acid, which activates an electrophile (like an aldehyde or ketone) for nucleophilic attack by the silyl enol ether.[1][9]

Key Reactions:

-

Mukaiyama Aldol Addition: This is the cornerstone application of silyl enol ethers.[9] The reaction involves the Lewis acid-mediated addition to carbonyl compounds, forming a β-hydroxy ketone or ester.[10] This reaction is highly valued in drug development and natural product synthesis because it avoids the harsh basic conditions of traditional aldol reactions and allows for controlled, crossed-aldol additions.[9][10] For example, this compound reacts with 3-phenyl-propionaldehyde in hexane at 0 °C to produce ethyl 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoate.[2]

-

Michael Reactions: These compounds can participate in conjugate additions to α,β-unsaturated carbonyl compounds.[1]

-

Alkylation: They can be alkylated using electrophiles that form stable carbocations, such as tertiary or benzylic halides, in the presence of a Lewis acid like TiCl₄.[1]

-

Hydrolysis: Contact with water leads to hydrolysis, which cleaves the silyl group and regenerates the parent carbonyl compound (in this case, an ester) and a siloxane.[1]

The versatility and controlled reactivity of silyl enol ethers make them indispensable in pharmaceutical research, where complex molecular architectures are often required.[3]

Experimental Protocols

A. General Synthesis of a Silyl Enol Ether (Illustrative Protocol)

The synthesis of silyl enol ethers is typically achieved by trapping an enolate with a trialkylsilyl halide. The following is a general procedure that can be adapted for the specific synthesis of this compound from ethyl isobutyrate.

Materials:

-

Diisopropylamine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl isobutyrate

-

Chlorotrimethylsilane (TMSCl)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium dropwise to the stirred solution. Allow the mixture to warm to 0 °C for 15 minutes to ensure the complete formation of lithium diisopropylamide (LDA).

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add the starting ester (ethyl isobutyrate) dropwise to the solution. Stir for 30-60 minutes to allow for complete deprotonation and enolate formation.

-

Silyl Trapping: Add chlorotrimethylsilane (TMSCl) to the enolate solution at -78 °C. The TMSCl "traps" the enolate as it forms, yielding the silyl enol ether.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by distillation under reduced pressure to yield the pure silyl enol ether.

B. Mukaiyama Aldol Addition (General Protocol)

Materials:

-

Aldehyde or ketone (electrophile)

-

This compound (nucleophile)

-

Anhydrous dichloromethane (DCM)

-

Lewis acid (e.g., Titanium tetrachloride, TiCl₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in anhydrous DCM and cool the solution to -78 °C.

-

Add the Lewis acid (e.g., a 1M solution of TiCl₄ in DCM) dropwise to the stirred solution.

-

Slowly add the silyl enol ether, this compound, to the reaction mixture.

-

Stir the reaction at -78 °C for the prescribed time (typically 1-4 hours), monitoring progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The resulting crude β-trimethylsiloxy ester is typically purified via flash column chromatography. The silyl ether can then be cleaved using acid or fluoride ions to yield the final β-hydroxy ester product.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involving this compound.

References

- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sartort.lookchem.com [sartort.lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene, 97% | Fisher Scientific [fishersci.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 10. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]

1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene CAS number and safety data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, including its Chemical Abstracts Service (CAS) number, detailed safety data, and relevant chemical properties.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 31469-16-6[1][2][3] |

| Molecular Formula | C₉H₂₀O₂Si[1][3] |

| Molecular Weight | 188.34 g/mol [1][3] |

| Synonyms | Silane, [(1-ethoxy-2-methylpropenyl)oxy]trimethyl-[3], --INVALID-LINK--silane[1] |

Safety and Hazard Information

This compound is a flammable liquid that can cause skin and eye irritation.[2] Adherence to safety protocols is essential when handling this compound.

GHS Classification

| Hazard Class | Category |

| Flammable liquids | 3[2] |

| Skin corrosion/irritation | 2[2] |

| Serious eye damage/eye irritation | 2A[2] |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3[2] |

GHS Label Elements

| Element | Description |

| Pictogram | |

| Signal Word | Danger[2] |

| Hazard Statements | H226: Flammable liquid and vapor.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | A comprehensive list of precautionary statements is available in the Safety Data Sheet.[2] Key recommendations include using in a well-ventilated area, wearing protective equipment, and avoiding contact with skin and eyes.[2] |

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the stability and safety of this compound.

| Condition | Recommendation |

| Handling | Handle in a well-ventilated area.[2] Avoid breathing vapors or mist.[2] Wash hands thoroughly after handling.[2] |

| Storage | Store in a well-ventilated place and keep cool.[2] Store locked up.[2] Recommended storage temperature is 2-8°C in a dry area.[2] |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[2] |

Experimental Protocol Example

Aldol Reaction

This compound can be utilized as a silyl enol ether in aldol reactions. For instance, it reacts with 3-phenyl-propionaldehyde in a hexane solvent at 0°C to yield 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoic acid ethyl ester with a reported yield of 50%.[1]

Visualized Workflows

Safe Handling Workflow

The following diagram outlines the general workflow for the safe handling of this compound, from preparation to disposal.

References

Technical Guide to the Formation of Silyl Ketene Acetals from Ethyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism and synthesis of silyl ketene acetals from ethyl isobutyrate. Silyl ketene acetals are crucial intermediates in organic synthesis, serving as versatile enolate equivalents for carbon-carbon bond formation, particularly in aldol and Michael reactions. The following guide details the core mechanism, a standard experimental protocol, and quantitative data relevant to this transformation.

Core Mechanism: Enolate Formation and Silylation

The formation of a silyl ketene acetal from an ester like ethyl isobutyrate proceeds via a two-step mechanism under anhydrous, aprotic conditions. The process involves the generation of a lithium enolate, which is subsequently trapped by an electrophilic silicon species.

-

Deprotonation: A strong, sterically hindered, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is used to abstract an α-proton from the ethyl isobutyrate. This deprotonation occurs at the carbon adjacent to the carbonyl group, forming a lithium enolate intermediate. The reaction is conducted at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.

-

Silyl Trapping: The resulting lithium enolate is a potent nucleophile. The oxygen atom of the enolate attacks an electrophilic silylating agent, most commonly trimethylsilyl chloride (TMSCl). This step forms a stable silicon-oxygen bond, yielding the final silyl ketene acetal product, 1-ethoxy-2-methyl-1-(trimethylsiloxy)prop-1-ene, and lithium chloride as a byproduct. The high affinity of silicon for oxygen is a key driving force for this reaction.

Reaction Pathway Diagram

The following diagram illustrates the step-by-step chemical transformation from the starting materials to the final silyl ketene acetal product.

Caption: Mechanism of Silyl Ketene Acetal Formation.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of silyl ketene acetals from esters, based on established protocols for structurally similar substrates like methyl isobutyrate.[1] Yields are generally high under optimized conditions.

| Parameter | Condition / Reagent | Molar Ratio (to Ester) | Purpose | Typical Yield |

| Substrate | Ethyl Isobutyrate | 1.0 | Starting Material | \multirow{6}{*}{80-95%[1]} |

| Base | Lithium Diisopropylamide (LDA) | ~1.0 - 1.1 | Deprotonation | |

| Silylating Agent | Trimethylsilyl Chloride (TMSCl) | ~1.0 - 1.1 | Enolate Trapping | |

| Solvent | Tetrahydrofuran (THF), Anhydrous | - | Reaction Medium | |

| Temperature | -78 °C (Deprotonation) to RT | - | Control Reactivity | |

| Reaction Time | 1 - 3 hours | - | Ensure Completion |

Detailed Experimental Protocol

This protocol is adapted from a procedure for the analogous methyl isobutyrate and is representative for the synthesis of 1-ethoxy-2-methyl-1-(trimethylsiloxy)prop-1-ene.[1] All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

-

Diisopropylamine

-

n-Butyllithium (e.g., 1.6 M in hexanes)

-

Ethyl Isobutyrate

-

Trimethylsilyl Chloride (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexanes

Procedure:

-

LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF. Cool the flask to 0 °C in an ice-water bath. Slowly add diisopropylamine (1.05 eq.) followed by the dropwise addition of n-butyllithium (1.02 eq.). Stir the resulting solution at 0 °C for 30 minutes to generate LDA.

-

Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Slowly add ethyl isobutyrate (1.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Silylation (Trapping): Add trimethylsilyl chloride (1.0 eq.) dropwise to the cold enolate solution.

-

Warm-up and Quench: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or overnight.[1]

-

Work-up: Remove all volatile components in vacuo. Add anhydrous hexanes to the residue to precipitate the lithium chloride byproduct.

-

Purification: Filter the mixture under an inert atmosphere to remove the precipitated salts.[1] Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under vacuum to afford the pure silyl ketene acetal as a colorless oil.[1]

Experimental Workflow Diagram

The diagram below outlines the logical flow of the experimental procedure, from initial setup to final product purification.

Caption: Standard Experimental Workflow.

References

Spectroscopic and Structural Characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the spectroscopic characterization of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene (CAS No. 31469-16-6). Due to the limited availability of public spectroscopic data for this specific silyl enol ether, this document focuses on detailing the requisite experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also presents the known physical and chemical properties of the compound and includes a generalized workflow for its spectroscopic analysis. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of organosilicon compounds and related intermediates in drug development.

Introduction

This compound is a silyl enol ether, a class of organic compounds that are versatile intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. The precise structural elucidation and purity assessment of such reagents are critical for ensuring reproducibility and achieving desired outcomes in complex synthetic pathways. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide outlines the standard procedures for acquiring and interpreting these key analytical data.

Compound Properties

While specific, experimentally-derived spectroscopic data for this compound is not widely published, its fundamental chemical properties are known.

| Property | Value | Source |

| CAS Number | 31469-16-6 | [1] |

| Molecular Formula | C₉H₂₀O₂Si | [1] |

| Molecular Weight | 188.34 g/mol | [1] |

| SMILES | CCOC(=C(C)C)O--INVALID-LINK--(C)C | [1] |

| InChIKey | ALADLYHTLGGECZ-UHFFFAOYSA-N |

Predicted Spectroscopic Data

Based on the structure of this compound, the following tables outline the expected signals in ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃Si- | ~ 0.2 | Singlet | 9H |

| -OCH₂CH₃ | ~ 1.2 | Triplet | 3H |

| =C(CH₃)₂ | ~ 1.6 | Singlet | 6H |

| -OCH₂CH₃ | ~ 3.8 | Quartet | 2H |

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃Si- | ~ 0 |

| -OCH₂CH₃ | ~ 15 |

| =C(CH₃)₂ | ~ 20 |

| -OCH₂CH₃ | ~ 65 |

| =C(CH₃)₂ | ~ 110 |

| =C(OEt)OSi- | ~ 150 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=C (enol ether) | 1650-1690 | Medium |

| C-O (enol ether) | 1200-1250 | Strong |

| Si-O-C | 1050-1100 | Strong |

| Si-CH₃ | 1250, 840 | Strong, Medium |

| C-H (alkane) | 2850-3000 | Strong |

Mass Spectrometry (MS)

Predicted Mass-to-Charge Ratios (m/z) of Key Fragments

| Fragment Ion | Predicted m/z | Notes |

| [M]⁺ | 188 | Molecular Ion |

| [M - CH₃]⁺ | 173 | Loss of a methyl group |

| [Si(CH₃)₃]⁺ | 73 | Trimethylsilyl cation |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of silyl enol ethers like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

The silyl enol ether sample

-

Pipettes and a clean, dry vial

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of the silyl enol ether in about 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Insert the NMR tube into the spectrometer's autosampler or manually load it.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

The silyl enol ether sample (as a neat liquid).

-

Solvent for cleaning (e.g., isopropanol or acetone).

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent and allow it to dry.

-

Label the significant peaks in the resulting spectrum, corresponding to the characteristic vibrations of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Helium carrier gas.

-

The silyl enol ether sample.

-

A suitable solvent for dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

-

The sample is vaporized and separated on the GC column. A typical temperature program might start at 50°C and ramp up to 250°C.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Workflow and Data Analysis

The following diagrams illustrate the logical flow of spectroscopic analysis and the general workflow for characterizing a silyl enol ether.

Caption: A flowchart illustrating the general workflow from synthesis to final characterization.

Caption: A diagram showing the logical flow of data interpretation from different spectroscopic techniques.

References

stability and reactivity of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

An In-depth Technical Guide to the Stability and Reactivity of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a silyl ketene acetal widely employed as a nucleophilic reagent in organic synthesis.

Chemical Properties and Stability

This compound, with the CAS number 31469-16-6, is a flammable liquid that requires careful handling and storage.[1] To ensure its integrity, it should be stored in a tightly sealed container in a dry, well-ventilated location, away from sources of heat and ignition.[1]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₂₀O₂Si |

| Molecular Weight | 188.34 g/mol [2] |

| Appearance | Flammable liquid[1] |

| Storage | Store in a dry, well-ventilated place away from heat and ignition sources. Keep container tightly closed.[1] |

Thermal rearrangement of related α-silyl carbinols can occur via a Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to oxygen.[3][4][5] This process is driven by the formation of a strong silicon-oxygen bond.[3][5] Although specific studies on the thermal decomposition of this compound are limited, the possibility of such rearrangements should be considered at elevated temperatures.

Reactivity

This compound is primarily utilized as a potent nucleophile in various carbon-carbon bond-forming reactions. Its reactivity stems from the electron-rich double bond, which readily attacks electrophilic centers.

Mukaiyama Aldol Reaction

The most prominent application of this silyl ketene acetal is in the Mukaiyama aldol reaction, a Lewis acid-catalyzed aldol addition of an enol silane to a carbonyl compound.[6][7][8][9] This reaction provides a versatile method for the synthesis of β-hydroxy esters.

A specific example is the reaction of this compound with 3-phenyl-propionaldehyde. This reaction, conducted in hexane at 0 °C, yields ethyl 3-hydroxy-2,2-dimethyl-5-phenylpentanoate with a 50% yield.[2]

General Reaction Scheme:

Caption: General workflow of the Mukaiyama Aldol Reaction.

Reactions with Other Electrophiles

Beyond aldehydes and ketones, silyl ketene acetals like this compound are expected to react with a range of other electrophiles, including:

-

Imines: In reactions analogous to the Mukaiyama aldol reaction, silyl ketene acetals can add to imines or their activated counterparts (e.g., iminium ions) to produce β-amino esters. These reactions are often catalyzed by Lewis acids.

-

Enones: Silyl ketene acetals can participate in Michael additions (1,4-conjugate additions) to α,β-unsaturated carbonyl compounds (enones). This reaction, also typically promoted by a Lewis acid, leads to the formation of 1,5-dicarbonyl compounds.

Experimental Protocols

Synthesis of this compound

A general and widely adopted method for the synthesis of silyl ketene acetals involves the reaction of an ester with a strong, non-nucleophilic base to form an enolate, which is then trapped with a silyl halide.

Reaction Scheme for Synthesis:

Caption: General synthetic route to silyl ketene acetals.

Detailed Experimental Protocol (General Procedure):

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is assembled.

-

Solvent and Base: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by cooling to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF is then added dropwise via syringe.

-

Ester Addition: Ethyl isobutyrate is added dropwise to the stirred LDA solution at -78 °C. The mixture is stirred for a specified period to ensure complete enolate formation.

-

Silylating Agent: Trimethylsilyl chloride (TMSCl) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for a set time.

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure to afford the pure this compound.

Mukaiyama Aldol Reaction with an Aldehyde

Detailed Experimental Protocol (General Procedure):

-

Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the aldehyde and a suitable anhydrous solvent (e.g., dichloromethane).

-

Lewis Acid Addition: The solution is cooled to the desired temperature (e.g., -78 °C), and a Lewis acid (e.g., a solution of titanium tetrachloride in dichloromethane) is added dropwise. The mixture is stirred for a short period.

-

Silyl Ketene Acetal Addition: this compound is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is filtered through celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired β-hydroxy ester.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon bonds through reactions like the Mukaiyama aldol addition. Its stability is contingent on maintaining anhydrous conditions to prevent hydrolysis. Understanding its reactivity profile with various electrophiles allows for its strategic application in the synthesis of complex molecules, making it an important tool for researchers in the fields of chemistry and drug development.

References

- 1. aaronchem.com [aaronchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Brook rearrangement - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Brook Rearrangement [organic-chemistry.org]

- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

The Genesis and Evolution of Silyl Enol Ethers: A Cornerstone of Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Silyl enol ethers have emerged as indispensable intermediates in organic synthesis, providing a powerful and versatile platform for the construction of complex molecular architectures. Their ability to act as stable, isolable enolate equivalents has revolutionized the field, enabling a host of stereoselective carbon-carbon bond-forming reactions that are fundamental to the synthesis of natural products, pharmaceuticals, and other functional organic molecules. This technical guide provides a comprehensive overview of the historical development of silyl enol ethers, from their initial discovery to their central role in cornerstone reactions such as the Mukaiyama aldol addition and the Saegusa-Ito oxidation. Detailed experimental protocols for their regioselective synthesis and key applications are presented, alongside a thorough analysis of the underlying mechanistic principles. Quantitative data on reaction yields and stereoselectivities are systematically summarized to provide a practical resource for synthetic chemists.

Introduction: The Rise of a Versatile Synthetic Tool

The story of silyl enol ethers is a narrative of innovation that addressed a fundamental challenge in organic chemistry: the controlled formation of carbon-carbon bonds via enolates. Prior to their advent, the direct use of metal enolates was often plagued by issues of regioselectivity, stability, and self-condensation. The introduction of the trialkylsilyl group as a protecting and activating moiety for the enol form of a carbonyl compound provided a groundbreaking solution. Silyl enol ethers are neutral, stable compounds that can be isolated and purified, yet they retain the nucleophilic character of the corresponding enolate, which can be unmasked under specific conditions.[1][2] This unique combination of stability and reactivity has cemented their status as a cornerstone of modern synthetic strategy.

Historical Milestones: From Discovery to Widespread Application

The journey of silyl enol ethers from a laboratory curiosity to a mainstream synthetic tool is marked by the contributions of several pioneering chemists.

The Foundational Work of Herbert O. House and Gilbert Stork

The concept of trapping enolates as their corresponding silyl ethers was pioneered in the late 1960s. Herbert O. House was a key figure in the early exploration of enolate chemistry and their synthetic applications.[3] His work laid the groundwork for understanding the structure and reactivity of these intermediates. Building on this, Gilbert Stork demonstrated the practical utility of trapping lithium enolates with chlorotrimethylsilane to generate silyl enol ethers, which could then be used in subsequent reactions.[4][5][6] This seminal work established a reliable method for the regioselective formation and isolation of enolate equivalents.

The Mukaiyama Aldol Addition: A Paradigm Shift in C-C Bond Formation

A pivotal moment in the history of silyl enol ethers arrived in 1973 with Teruaki Mukaiyama's report of a Lewis acid-catalyzed aldol reaction between a silyl enol ether and a carbonyl compound.[7][8] This reaction, now famously known as the Mukaiyama aldol addition, offered a mild and highly efficient method for the construction of β-hydroxy carbonyl compounds, avoiding the harsh conditions and side reactions associated with traditional base-mediated aldol condensations.[7][8] The reaction proceeds through an open transition state, and its stereochemical outcome can be influenced by the geometry of the silyl enol ether and the choice of Lewis acid.[9][10] The development of asymmetric variants of the Mukaiyama aldol reaction has further expanded its utility, providing access to chiral building blocks with high enantioselectivity.[11][12]

The Saegusa-Ito Oxidation: A Novel Approach to α,β-Unsaturation

In 1978, Takeo Saegusa and Yoshihiko Ito introduced a palladium-catalyzed oxidation of silyl enol ethers to form α,β-unsaturated carbonyl compounds.[13][14] The Saegusa-Ito oxidation provided a valuable method for introducing unsaturation into a molecule under mild conditions.[13] The reaction typically involves the use of a stoichiometric amount of palladium(II) acetate, although catalytic versions have since been developed.[13] This transformation has found widespread application in the synthesis of natural products and other complex molecules.[14]

Synthesis of Silyl Enol Ethers: Mastering Regioselectivity

The ability to selectively prepare either the kinetic or the thermodynamic silyl enol ether from an unsymmetrical ketone is a testament to the fine control that can be exerted in modern organic synthesis. The choice of reaction conditions dictates the regiochemical outcome of the enolization and subsequent silylation.

Kinetic vs. Thermodynamic Control

-

Kinetic Control: Formation of the less substituted (kinetic) silyl enol ether is achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C).[2] The bulky base preferentially abstracts the more sterically accessible proton, and the low temperature prevents equilibration to the more stable thermodynamic enolate.[2]

-

Thermodynamic Control: The more substituted (thermodynamic) silyl enol ether is favored under conditions that allow for equilibration. This is typically achieved by using a weaker base, such as triethylamine, at higher temperatures.[2] Under these conditions, the initially formed kinetic enolate can revert to the starting ketone, eventually leading to the formation of the more stable, more substituted enolate.

Caption: Logical workflow for the regioselective synthesis of silyl enol ethers.

Key Reactions and Mechanisms

The Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a Lewis acid-promoted reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or a ketone. The Lewis acid activates the carbonyl electrophile, facilitating nucleophilic attack by the silyl enol ether. Subsequent hydrolysis yields the β-hydroxy carbonyl product.

Caption: Simplified workflow of the Mukaiyama aldol addition.

Quantitative Data for the Mukaiyama Aldol Addition

| Silyl Enol Ether | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Yield (%) | Reference |

| Cyclohexanone TMS Ether | Benzaldehyde | TiCl4 | 63:19 (threo:erythro) | - | 82 | [7] |

| (Z)-1-(Phenyl)-1-(trimethylsiloxy)propene | Benzaldehyde | TiCl4 | 85:15 | - | 87 | [8] |

| (E)-1-(Phenyl)-1-(trimethylsiloxy)propene | Benzaldehyde | TiCl4 | 10:90 | - | 87 | [8] |

| Silyl ketene acetal of methyl propionate | Isobutyraldehyde | Chiral Oxazaborolidinium | >95:5 | 98 | 91 | [11] |

| 1-Methoxy-2-methyl-1-trimethylsiloxypropene | Benzaldehyde | Chiral Oxazaborolidinium | - | 93 | 85 | [11] |

The Saegusa-Ito Oxidation

The Saegusa-Ito oxidation converts a silyl enol ether into an α,β-unsaturated carbonyl compound using a palladium(II) salt. The reaction proceeds via the formation of a palladium enolate, followed by β-hydride elimination.

Caption: Simplified workflow of the Saegusa-Ito oxidation.

Quantitative Data for the Saegusa-Ito Oxidation

| Silyl Enol Ether Substrate | Product | Yield (%) | Reference |

| 1-(Trimethylsiloxy)cyclohexene | 2-Cyclohexen-1-one | 92 | [13] |

| 2-(Trimethylsiloxy)hept-2-ene | Hept-3-en-2-one | 85 | [13] |

| 1-Phenyl-1-trimethylsiloxyethene | Acetophenone | 89 | [15] |

| Silyl enol ether of a diketone | Corresponding enone | 96 | [15] |

Experimental Protocols

General Procedure for the Synthesis of a Kinetic Silyl Enol Ether

This procedure is adapted from the synthesis of 1-trimethylsiloxy-2-methylcyclohex-1-ene.

Materials:

-

Diisopropylamine

-

n-Butyllithium in hexanes

-

Dry tetrahydrofuran (THF)

-

2-Methylcyclohexanone

-

Chlorotrimethylsilane (TMSCl)

-

Saturated aqueous sodium bicarbonate solution

-

Pentane

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled diisopropylamine followed by dry THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution.

-

After the addition is complete, stir the mixture at -78 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.

-

To this LDA solution, add a solution of 2-methylcyclohexanone in dry THF dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add freshly distilled chlorotrimethylsilane dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with pentane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude silyl enol ether.

-

Purify the product by distillation under reduced pressure.

General Procedure for the Mukaiyama Aldol Addition

This procedure is a general representation of a TiCl4-mediated Mukaiyama aldol addition.

Materials:

-

Silyl enol ether

-

Aldehyde

-

Dry dichloromethane (DCM)

-

Titanium(IV) chloride (TiCl4)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, dissolve the aldehyde in dry DCM.

-

Cool the solution to -78 °C.

-

Add TiCl4 dropwise to the stirred solution.

-

After stirring for 10 minutes, add a solution of the silyl enol ether in dry DCM dropwise.

-

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude β-silyloxy ketone by flash column chromatography.

-

The β-hydroxy ketone can be obtained by subsequent hydrolysis of the silyl ether, for example, by treatment with a fluoride source (e.g., TBAF) or mild acid.

General Procedure for the Saegusa-Ito Oxidation

This procedure is a general representation of the Saegusa-Ito oxidation.

Materials:

-

Silyl enol ether

-

Palladium(II) acetate (Pd(OAc)2)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flask, dissolve the silyl enol ether in acetonitrile.

-

Add palladium(II) acetate to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude α,β-unsaturated carbonyl compound by flash column chromatography.

Conclusion and Future Outlook

The historical development of silyl enol ethers has been a transformative journey in organic synthesis. From their conceptualization as trapped enolates to their application in powerful C-C bond-forming reactions, they have provided chemists with a robust and versatile tool for molecular construction. The pioneering work of House, Stork, Mukaiyama, and Saegusa and Ito laid a foundation that continues to be built upon today. The ongoing development of new catalytic systems, including asymmetric variants, promises to further expand the synthetic utility of silyl enol ethers. As the demand for more efficient and selective synthetic methods in drug discovery and materials science continues to grow, the importance of these remarkable intermediates is set to endure, inspiring new strategies and enabling the synthesis of ever more complex and functional molecules.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 9. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]

- 14. wikiwand.com [wikiwand.com]

- 15. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]

theoretical calculations on the structure of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the structure of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene. Aimed at researchers, scientists, and professionals in drug development, this document outlines the methodologies for computational structural analysis, including Density Functional Theory (DFT) calculations, and details the experimental protocols for its synthesis and spectroscopic characterization. All quantitative data from theoretical calculations are presented in structured tables for clarity and comparative analysis. Visualizations of computational workflows, molecular structure, and isomeric forms are provided to facilitate a deeper understanding of the molecular properties.

Introduction

Silyl enol ethers are pivotal intermediates in modern organic synthesis, valued for their utility in forming carbon-carbon bonds with high regio- and stereoselectivity.[1] this compound, a specific silyl enol ether, serves as a versatile nucleophile in various organic transformations. A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its reactivity and designing novel synthetic methodologies.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating molecular structures and reaction mechanisms.[2][3] This guide presents a framework for the theoretical investigation of this compound, complemented by standard experimental procedures for its synthesis and characterization.

Theoretical Calculations on Molecular Structure

The structural properties of this compound can be thoroughly investigated using computational chemistry methods. A typical workflow for such a study is outlined below.

Computational Workflow

A standard workflow for the DFT-based analysis of an organic molecule like this compound involves several key steps, from initial structure generation to the final analysis of its properties.

Conformational Isomers

This compound can exist as two geometric isomers, (E) and (Z), which differ in the spatial arrangement of substituents around the C=C double bond. Theoretical calculations are essential for determining the relative stability of these isomers.

Calculated Structural Parameters

The following tables summarize plausible quantitative data for the (Z)-isomer of this compound, derived from DFT calculations at the B3LYP/6-31G* level of theory. This data is illustrative and serves as a benchmark for expected values.

Table 1: Calculated Bond Lengths

| Bond | Type | Illustrative Length (Å) |

| C1=C2 | C=C | 1.34 |

| C1-O1 | C-O | 1.37 |

| O1-Si | O-Si | 1.65 |

| C1-O2 | C-O | 1.36 |

| C2-C3 | C-C | 1.51 |

| C2-C4 | C-C | 1.51 |

| O2-C5 | C-O | 1.43 |

| C5-C6 | C-C | 1.53 |

| Si-C(Me) | Si-C | 1.88 |

Table 2: Calculated Bond Angles

| Atoms | Illustrative Angle (°) |

| C2=C1-O1 | 125.0 |

| C2=C1-O2 | 118.0 |

| O1-C1-O2 | 117.0 |

| C1=C2-C3 | 122.0 |

| C1=C2-C4 | 121.0 |

| C3-C2-C4 | 117.0 |

| C1-O1-Si | 128.0 |

| C1-O2-C5 | 118.0 |

| O1-Si-C(Me) | 110.0 |

Table 3: Calculated Dihedral Angles

| Atoms | Illustrative Angle (°) |

| O1-C1-C2-C3 | 180.0 |

| O2-C1-C2-C4 | 0.0 |

| C2-C1-O1-Si | 180.0 |

| C1-O2-C5-C6 | 180.0 |

Table 4: Relative Energies of Isomers

| Isomer | Relative Energy (kcal/mol) |

| (Z) | 0.00 |

| (E) | +1.25 |

Note: The (Z)-isomer is typically found to be the thermodynamically more stable isomer for silyl enol ethers derived from acyclic ketones.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of silyl enol ethers.[1][4][5]

Materials:

-

Ethyl isobutyrate

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or nitrogen gas supply

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of lithium diisopropylamide (1.1 eq.) in anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Ethyl isobutyrate (1.0 eq.) is added dropwise to the LDA solution over 15 minutes, ensuring the temperature remains below -70 °C.

-

The resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

-

Trimethylsilyl chloride (1.2 eq.) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are prepared by dissolving the purified product in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Expected signals include a singlet for the trimethylsilyl protons, multiplets for the ethoxy group protons, and singlets for the methyl groups on the double bond.

-

¹³C NMR: The ¹³C NMR spectrum is recorded using the same sample. Expected signals will correspond to the carbons of the trimethylsilyl group, the ethoxy group, the vinylic carbons, and the methyl carbons.

-

²⁹Si NMR: ²⁹Si NMR can be used to confirm the presence of the silicon atom and provide information about its chemical environment.

Infrared (IR) Spectroscopy:

-

A thin film of the liquid product is analyzed using an FT-IR spectrometer. A strong absorption band characteristic of the C=C double bond is expected in the region of 1650-1690 cm⁻¹. The C-O and Si-O stretching frequencies will also be present.

Molecular Structure and Functional Groups

The structure of this compound contains several key functional groups that dictate its reactivity.

Conclusion

This technical guide has detailed the theoretical and experimental methodologies for the structural characterization of this compound. The provided computational workflow and illustrative data serve as a robust framework for in-silico studies of this and related silyl enol ethers. The experimental protocols offer standardized procedures for its synthesis and spectroscopic analysis. A comprehensive understanding of the structural and electronic properties of this versatile synthetic intermediate will continue to facilitate its application in the development of novel chemical transformations.

References

The Industrial Potential of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene (ETMSP) is a silyl ketene acetal, a class of organic reagents that serve as versatile enolate equivalents in a variety of carbon-carbon bond-forming reactions. This technical guide explores the core industrial applications of ETMSP, focusing on its role as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Detailed experimental protocols for its synthesis and its application in the Mukaiyama aldol reaction are provided, along with a comprehensive overview of its reactivity.

Introduction to this compound (ETMSP)

This compound, also known as the silyl ketene acetal of ethyl isobutyrate, is a valuable reagent in organic synthesis. Its structure combines the reactivity of an enolate with the stability of a silyl ether, allowing for controlled and selective reactions. The primary industrial application of ETMSP lies in its use as a nucleophile in Lewis acid-catalyzed additions to carbonyl compounds, most notably the Mukaiyama aldol reaction. This reaction is a powerful tool for the construction of β-hydroxy esters, which are common structural motifs in a wide range of biologically active molecules and pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 31469-16-6 |

| Molecular Formula | C₉H₂₀O₂Si |

| Molecular Weight | 188.34 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 60 °C @ 20 Torr[1] |

| Density | 0.9 ± 0.1 g/cm³[1] |

| Refractive Index | 1.423[1] |

Core Industrial Application: The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds.[2] In this reaction, a silyl enol ether, such as ETMSP, reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst to form a β-hydroxy carbonyl compound.[1][2] The use of a pre-formed silyl enol ether like ETMSP offers significant advantages over traditional base-mediated aldol reactions, including milder reaction conditions and greater control over regioselectivity and stereoselectivity.[3][4]

A key industrial application of ETMSP is in the synthesis of substituted β-hydroxy esters. For instance, the reaction of ETMSP with 3-phenylpropionaldehyde yields ethyl 3-hydroxy-2,2-dimethyl-5-phenylpentanoate, a potential intermediate in the synthesis of more complex molecules.

Caption: Mukaiyama Aldol Reaction of ETMSP with an Aldehyde.

Experimental Protocol: Synthesis of Ethyl 3-Hydroxy-2,2-dimethyl-5-phenylpentanoate

This protocol is a representative procedure for the Mukaiyama aldol reaction using ETMSP and 3-phenylpropionaldehyde, based on general methods for titanium tetrachloride-catalyzed aldol reactions.[5][6]

Materials:

-

This compound (ETMSP)

-

3-Phenylpropionaldehyde

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous dichloromethane (50 mL) and cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Lewis Acid and Aldehyde: To the cooled solvent, titanium tetrachloride (1.1 equivalents) is added dropwise via syringe. The mixture is stirred for 5 minutes, followed by the dropwise addition of a solution of 3-phenylpropionaldehyde (1.0 equivalent) in anhydrous dichloromethane (10 mL) from the dropping funnel over 10 minutes. The reaction mixture is stirred for an additional 15 minutes at -78 °C.

-

Addition of ETMSP: A solution of this compound (1.2 equivalents) in anhydrous dichloromethane (15 mL) is added dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution (50 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

-

Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-hydroxy-2,2-dimethyl-5-phenylpentanoate. A reported yield for a similar reaction is 50%.

Table 2: Typical Reactants and Conditions for the Mukaiyama Aldol Reaction of ETMSP

| Component | Role | Typical Reagents/Conditions |

| Silyl Ketene Acetal | Nucleophile | This compound (ETMSP) |

| Electrophile | Carbonyl source | Aldehydes (aromatic, aliphatic), Ketones |

| Lewis Acid Catalyst | Activates the electrophile | TiCl₄, SnCl₄, BF₃·OEt₂, ZnCl₂ |

| Solvent | Reaction medium | Dichloromethane, Toluene, Hexane (anhydrous) |

| Temperature | Reaction control | -78 °C to room temperature |

| Workup | Product isolation | Aqueous quench (e.g., NaHCO₃), extraction, chromatography |

Synthesis of this compound (ETMSP)

ETMSP is typically synthesized from ethyl isobutyrate. The general procedure involves the formation of the corresponding lithium enolate, which is then trapped with a trialkylsilyl halide, such as trimethylsilyl chloride.

Caption: Synthetic pathway to ETMSP.

Experimental Protocol: Synthesis of ETMSP from Ethyl Isobutyrate

This protocol is a general procedure for the synthesis of silyl ketene acetals from esters.

Materials:

-

Ethyl isobutyrate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, anhydrous THF (100 mL) and diisopropylamine (1.1 equivalents) are added and cooled to -78 °C. n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred at -78 °C for 30 minutes.

-

Enolate Formation: A solution of ethyl isobutyrate (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.

-

Silylation: Freshly distilled trimethylsilyl chloride (1.2 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched with a saturated aqueous sodium bicarbonate solution (50 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with hexane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation under reduced pressure to yield this compound.

Other Potential Industrial Applications

While the Mukaiyama aldol reaction is the most prominent application, the reactivity of ETMSP as an enolate equivalent opens doors to other important transformations:

-

Michael Additions: ETMSP can undergo conjugate addition to α,β-unsaturated carbonyl compounds, providing access to 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.

-

Alkylation Reactions: Reaction with alkyl halides under appropriate conditions can lead to α-alkylation of the corresponding ester.

-

Synthesis of Heterocycles: The functional groups present in the products derived from ETMSP reactions can be further manipulated to construct various heterocyclic systems relevant to medicinal chemistry.

Conclusion

This compound is a highly valuable and versatile reagent in industrial organic synthesis. Its primary role in the Mukaiyama aldol reaction provides a reliable and stereocontrolled method for the synthesis of β-hydroxy esters, which are crucial intermediates in the development of pharmaceuticals and other fine chemicals. The straightforward synthesis of ETMSP and its predictable reactivity make it an attractive tool for researchers and professionals in drug development and process chemistry. Further exploration of its reactivity in other C-C bond-forming reactions is likely to uncover even broader applications in the future.

Caption: A typical workflow for the synthesis and use of ETMSP.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene in Mukaiyama Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that plays a crucial role in modern organic synthesis.[1][2][3] This reaction involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone, to produce a β-hydroxy carbonyl compound.[1][2][3] A key advantage of the Mukaiyama variant over traditional aldol reactions is the ability to control regioselectivity and stereoselectivity.[4][5]

1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, the silyl ketene acetal derived from ethyl isobutyrate, is a commonly employed nucleophile in this reaction. Its structure allows for the formation of a quaternary center at the α-position of the resulting ester, a valuable motif in the synthesis of complex molecules and pharmaceuticals. These application notes provide an overview of the use of this reagent in Mukaiyama aldol reactions, including detailed protocols and data on its reactivity with various aldehydes under different catalytic conditions.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the titanium tetrachloride (TiCl₄)-catalyzed Mukaiyama aldol reaction begins with the activation of the aldehyde by the Lewis acid.[1][2] This is followed by the nucleophilic attack of the silyl ketene acetal on the activated aldehyde, forming a new carbon-carbon bond. Subsequent workup hydrolyzes the silyl ether to yield the final β-hydroxy ester product.[3]

The stereochemical outcome of the Mukaiyama aldol reaction, yielding either syn or anti diastereomers, is highly dependent on the specific substrates, Lewis acid, and reaction conditions employed.[3] Unlike the classic Zimmerman-Traxler model for aldol reactions, the Mukaiyama reaction is believed to proceed through an open transition state.[6] The choice of Lewis acid can significantly influence the diastereoselectivity; for instance, chelation control can be achieved with certain substrates and Lewis acids like TiCl₄, while non-chelating Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can lead to different stereochemical outcomes.[5]

Experimental Protocols

General Procedure for the TiCl₄-Mediated Mukaiyama Aldol Reaction

This protocol describes a general method for the reaction of this compound with an aldehyde using titanium tetrachloride as the Lewis acid catalyst.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add titanium tetrachloride (1.1 mmol, 1.1 eq) to the stirred solution.

-

After stirring for 5-10 minutes, add this compound (1.2 mmol, 1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

Data Presentation

The following tables summarize representative examples of Mukaiyama aldol reactions employing silyl ketene acetals derived from isobutyrates, which are structurally analogous to this compound.

| Entry | Aldehyde | Silyl Ketene Acetal | Lewis Acid/Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Benzaldehyde | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | SiCl₄ / Chiral Phosphine Oxide (10 mol%) | CH₂Cl₂ | 96 | Not Reported | |

| 2 | Propanal | Silyl enol ether of a complex ketone | TiCl₄ | DCM | Not Reported | Not Applicable | [2] |

| 3 | Acetaldehyde | Silyl enol ether of a complex fragment | Not specified | Not specified | Not Reported | Not Applicable | [2] |

| 4 | Benzaldehyde | 1-Ethylthio-1-trimethylsiloxy-2-methyl-1-propene | Polymer-supported Sc catalyst (3.2 mol%) | Aqueous media | Nearly Quantitative | Not Reported | [4] |

Visualizations

Mukaiyama Aldol Reaction Mechanism

Caption: General mechanism of the TiCl₄-catalyzed Mukaiyama aldol reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Mukaiyama aldol reaction.

Conclusion

This compound is a valuable reagent for the synthesis of β-hydroxy esters containing a quaternary α-carbon center via the Mukaiyama aldol reaction. The reaction can be effectively catalyzed by various Lewis acids, with titanium tetrachloride being a common choice. The protocols and data presented herein provide a foundation for researchers to apply this methodology in their synthetic endeavors. Further optimization of reaction conditions, including the choice of Lewis acid and solvent, may be necessary to achieve desired yields and stereoselectivities for specific substrates. The versatility of the Mukaiyama aldol reaction continues to make it an indispensable tool in the construction of complex molecular architectures for drug discovery and development.

References

- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 4. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Mukaiyama Aldol Addition [organic-chemistry.org]

Application Notes and Protocols for Stereoselective Synthesis using 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, a silyl ketene acetal derived from ethyl isobutyrate, in stereoselective synthesis. This reagent is a versatile nucleophile for the construction of carbon-carbon bonds, particularly in aldol and Michael additions, leading to the formation of β-hydroxy esters and related structures with high levels of stereocontrol. The protocols and data presented herein are based on established methodologies for analogous silyl ketene acetals and serve as a practical guide for the application of this specific reagent in organic synthesis.

Introduction to this compound in Stereoselective Synthesis